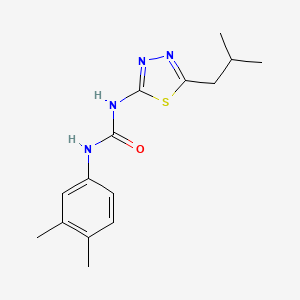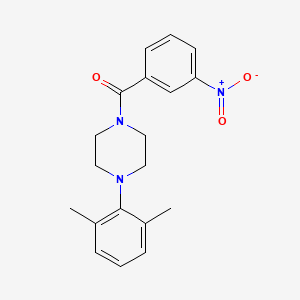
2-chloro-N-cyclooctyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclooctyl-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as clofazimine, and it has been used as an antibiotic for the treatment of leprosy since the 1960s. However, recent studies have shown that clofazimine has other potential applications, including its use in the treatment of various cancers and inflammatory diseases.
Applications De Recherche Scientifique
Clofazimine has been extensively studied for its potential applications in various fields. One of the most promising applications is its use in the treatment of cancer. Studies have shown that clofazimine can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer.
Clofazimine has also been studied for its potential applications in the treatment of inflammatory diseases. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation associated with various diseases, including rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
Mécanisme D'action
The mechanism of action of clofazimine is not fully understood. However, studies have shown that this compound can intercalate into DNA and RNA, which can lead to the inhibition of DNA and RNA synthesis. Clofazimine has also been shown to inhibit the activity of various enzymes, including topoisomerase II and NADH dehydrogenase.
Biochemical and Physiological Effects
Clofazimine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce the formation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. Clofazimine has also been shown to inhibit the activity of various ion channels, including the potassium channel and the calcium channel.
Avantages Et Limitations Des Expériences En Laboratoire
Clofazimine has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, clofazimine has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Clofazimine is also a highly colored compound, which can interfere with some experimental assays.
Orientations Futures
There are several future directions for the study of clofazimine. One potential direction is the development of new analogs of clofazimine that have improved solubility and bioavailability. Another direction is the study of the mechanism of action of clofazimine in more detail, which could lead to the development of new drugs that target similar pathways. Finally, the potential applications of clofazimine in the treatment of other diseases, including viral infections and neurodegenerative diseases, should be explored further.
Méthodes De Synthèse
The synthesis of clofazimine involves a series of chemical reactions. The first step is the nitration of 5-chloro-o-nitroaniline, which is then reduced to 5-amino-2-chloro-nitrobenzene. The next step is the condensation of 5-amino-2-chloro-nitrobenzene with cyclooctanone to form 2-chloro-N-cyclooctyl-5-nitrobenzamide. The overall yield of this synthesis method is around 30%.
Propriétés
IUPAC Name |
2-chloro-N-cyclooctyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-14-9-8-12(18(20)21)10-13(14)15(19)17-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGWDDPDOHNQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]ethanol](/img/structure/B5823949.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)





![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)

![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)
